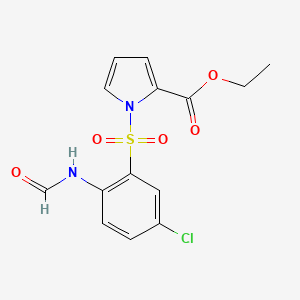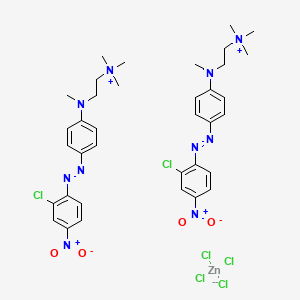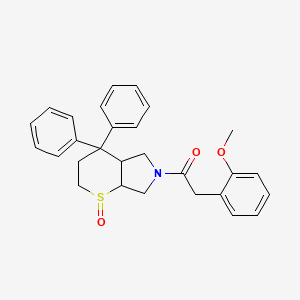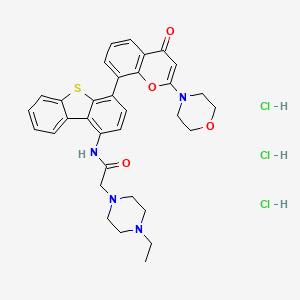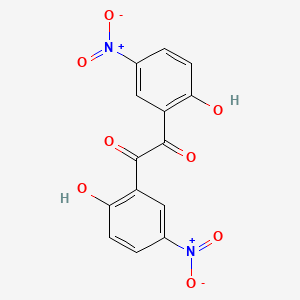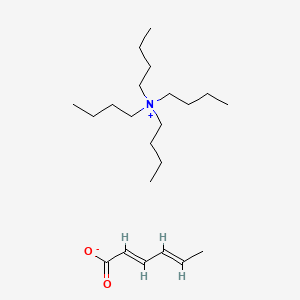
Tetrabutylammonium sorbate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabutylammonium sorbate is a quaternary ammonium salt composed of a tetrabutylammonium cation and a sorbate anion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The tetrabutylammonium cation is a large, lipophilic ion, while the sorbate anion is derived from sorbic acid, a naturally occurring compound with antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
Tetrabutylammonium sorbate can be synthesized through a metathesis reaction between tetrabutylammonium bromide and potassium sorbate. The reaction typically occurs in an aqueous medium, where the tetrabutylammonium cation exchanges its bromide anion for the sorbate anion. The reaction conditions include moderate temperatures and stirring to ensure complete dissolution and reaction of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale metathesis reactions. The process begins with the preparation of tetrabutylammonium bromide and potassium sorbate in separate reactors. These solutions are then combined in a reaction vessel, where the metathesis reaction occurs. The resulting this compound is then purified through filtration and recrystallization to obtain a high-purity product.
化学反应分析
Types of Reactions
Tetrabutylammonium sorbate undergoes various chemical reactions, including:
Oxidation: The sorbate anion can be oxidized to form sorbic acid derivatives.
Reduction: The sorbate anion can be reduced to form saturated compounds.
Substitution: The tetrabutylammonium cation can participate in substitution reactions, where one of the butyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides in organic solvents at elevated temperatures.
Major Products
Oxidation: Sorbic acid derivatives with various functional groups.
Reduction: Saturated sorbate compounds.
Substitution: Tetrabutylammonium salts with different anions or functional groups.
科学研究应用
Tetrabutylammonium sorbate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The sorbate anion’s antimicrobial properties make it useful in studying microbial inhibition and preservation.
Medicine: Research into its potential as a preservative in pharmaceuticals and its effects on microbial growth.
Industry: Employed in the production of various chemicals and as a stabilizer in formulations.
作用机制
The mechanism of action of tetrabutylammonium sorbate involves the interaction of the sorbate anion with microbial cell membranes, disrupting their integrity and inhibiting growth. The tetrabutylammonium cation enhances the solubility and stability of the compound, allowing it to effectively penetrate and act on target cells. The molecular targets include membrane proteins and enzymes involved in cellular processes.
相似化合物的比较
Similar Compounds
Tetrabutylammonium bromide: Used as a phase-transfer catalyst and in the synthesis of other tetrabutylammonium salts.
Tetrabutylammonium chloride: Similar applications as a phase-transfer catalyst.
Tetrabutylammonium fluoride: Used in desilylation reactions and as a source of fluoride ions.
Uniqueness
Tetrabutylammonium sorbate stands out due to the antimicrobial properties of the sorbate anion, making it particularly useful in applications requiring microbial inhibition. Its combination of a large, lipophilic cation and an antimicrobial anion provides unique advantages in solubility, stability, and biological activity.
属性
CAS 编号 |
72138-89-7 |
|---|---|
分子式 |
C22H43NO2 |
分子量 |
353.6 g/mol |
IUPAC 名称 |
(2E,4E)-hexa-2,4-dienoate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C6H8O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3-4-5-6(7)8/h5-16H2,1-4H3;2-5H,1H3,(H,7,8)/q+1;/p-1/b;3-2+,5-4+ |
InChI 键 |
VHJSQMGGVCPDRF-PLKIVWSFSA-M |
手性 SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C/C=C/C=C/C(=O)[O-] |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC=CC=CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


